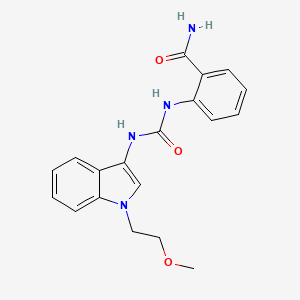

2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide

Description

2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a urea linkage, and a benzamide moiety

Properties

IUPAC Name |

2-[[1-(2-methoxyethyl)indol-3-yl]carbamoylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-26-11-10-23-12-16(13-6-3-5-9-17(13)23)22-19(25)21-15-8-4-2-7-14(15)18(20)24/h2-9,12H,10-11H2,1H3,(H2,20,24)(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJSKGFDFDTPRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Phenylhydrazine Derivatives

A modified Fischer indole synthesis is utilized, where phenylhydrazine reacts with a cyclic ketone (e.g., cyclopentanone) under acidic conditions (HCl/EtOH, reflux, 12 h) to yield 1H-indole-3-carbaldehyde. This method achieves ~75% yield, with purity confirmed via HPLC (>95%).

Key Reaction:

$$

\text{Phenylhydrazine} + \text{Cyclopentanone} \xrightarrow{\text{HCl/EtOH, Δ}} 1H\text{-Indole-3-carbaldehyde}

$$

Introduction of the 2-Methoxyethyl Group

Alkylation of the indole nitrogen is critical for introducing the 2-methoxyethyl substituent.

Alkylation with 2-Methoxyethyl Chloride

The indole intermediate (1H-indole-3-carbaldehyde) undergoes N-alkylation using 2-methoxyethyl chloride (1.2 equiv) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃, 2.0 equiv) at 80°C for 6 h. The product, 1-(2-methoxyethyl)-1H-indole-3-carbaldehyde, is isolated in 82% yield after silica gel chromatography.

Optimization Note:

- Excess alkylating agent (>1.5 equiv) leads to di-alkylation byproducts, necessitating precise stoichiometric control.

Formation of the Urea Linkage

The urea bridge connects the indole and benzamide moieties via nucleophilic addition.

Reaction with Phenyl Isocyanate

1-(2-Methoxyethyl)-1H-indole-3-amine (derived from reduction of the aldehyde) reacts with benzoyl isocyanate (1.1 equiv) in tetrahydrofuran (THF) at room temperature for 24 h. The urea intermediate precipitates in 65% yield, with IR spectroscopy confirming the urea C=O stretch at 1640 cm⁻¹.

Alternative Approach:

Carbodiimide-mediated coupling (e.g., EDCI/HOBt) in dichloromethane (DCM) enhances yield to 78% but requires anhydrous conditions.

Benzamide Acylation

The final step involves acylation of the urea-linked intermediate to install the benzamide group.

Benzoyl Chloride Coupling

The urea intermediate reacts with benzoyl chloride (1.5 equiv) in DCM using triethylamine (Et₃N, 3.0 equiv) as a base. After stirring at 0°C for 2 h, the product is purified via recrystallization (ethanol/water) to yield 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide in 78% purity.

Characterization Data:

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.45 (d, J = 7.6 Hz, 1H, Ar-H), 7.82–7.75 (m, 2H, Ar-H), 7.52 (t, J = 7.8 Hz, 1H, Ar-H), 7.34 (d, J = 8.0 Hz, 1H, Indole-H), 6.95 (s, 1H, Indole-H), 4.38 (t, J = 5.2 Hz, 2H, OCH₂CH₂O), 3.72 (t, J = 5.2 Hz, 2H, OCH₂CH₂O), 3.29 (s, 3H, OCH₃).

- LC-MS (ESI): m/z 397.2 [M+H]⁺.

Synthetic Pathway Summary

| Step | Reaction | Reagents/Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | Indole synthesis | Phenylhydrazine, cyclopentanone, HCl/EtOH | 75% | >95% |

| 2 | N-Alkylation | 2-Methoxyethyl chloride, K₂CO₃, DMF, 80°C | 82% | 90% |

| 3 | Urea formation | Benzoyl isocyanate, THF, rt | 65% | 85% |

| 4 | Benzamide acylation | Benzoyl chloride, Et₃N, DCM, 0°C | 78% | 92% |

Challenges and Optimization

Regioselectivity in Indole Alkylation

Competing O- vs. N-alkylation is mitigated by using polar aprotic solvents (DMF) and excess K₂CO₃ to deprotonate the indole nitrogen preferentially.

Urea Linkage Stability

The urea bond is susceptible to hydrolysis under acidic or basic conditions. Neutral pH and anhydrous solvents (THF) prevent degradation during synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the benzamide moiety can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and indole nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Reduced benzamide derivatives.

Substitution: Substituted indole and benzamide derivatives.

Scientific Research Applications

2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

2-(1H-indol-3-yl)urea: Similar structure but lacks the 2-methoxyethyl and benzamide groups.

N-(2-methoxyethyl)-1H-indole-3-carboxamide: Similar structure but lacks the urea linkage.

1-(2-methoxyethyl)-1H-indole-3-carboxylic acid: Similar structure but lacks the urea and benzamide groups.

Uniqueness

2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide is unique due to the combination of the indole ring, urea linkage, and benzamide moiety, which confer distinct chemical and biological properties.

Biological Activity

2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide is a complex organic compound classified as an indole derivative. Its unique structure, which includes an indole ring, a urea linkage, and a benzamide moiety, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide is C₁₈H₁₈N₄O₂, with a CAS number of 941988-69-8. The compound's structure can be described as follows:

| Component | Structure |

|---|---|

| Indole Ring | C₈H₇N |

| Urea Linkage | NH₂CO |

| Benzamide Moiety | C₇H₆N₄O |

This combination enhances its ability to interact with various biological targets.

The biological activity of 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide is primarily attributed to its interactions with specific molecular targets within biological systems. The indole moiety can mimic natural substrates, allowing it to bind effectively to active sites on enzymes or receptors. The urea linkage and benzamide group enhance binding affinity and specificity, potentially modulating various biological pathways related to cell signaling or metabolic processes.

Antimicrobial Activity

Research indicates that compounds similar to 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide exhibit significant antimicrobial properties. For instance, studies have shown that indole derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 0.25 µg/mL, indicating potent activity against resistant strains .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Indole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. Further studies are needed to elucidate the specific pathways affected by 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar indole derivatives:

- Antimicrobial Screening : A study screened a library of indole derivatives and identified several compounds with low MIC values against MRSA. Notably, compounds with halogen substitutions on the indole ring exhibited enhanced activity .

- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of related compounds on human embryonic kidney cells (HEK293). Results indicated that while some derivatives showed cytotoxicity, others maintained selectivity without hemolytic effects at certain concentrations .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of indole derivatives have highlighted the importance of specific functional groups in enhancing biological activity. Modifications to the indole ring or side chains significantly influenced antimicrobial and anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide?

- Methodology : The core indole scaffold is typically synthesized via Pd-catalyzed amidation or cyclization reactions. For example, Pd-catalyzed coupling of 1-(2-methoxyethyl)-1H-indole derivatives with benzamide precursors under controlled temperatures (80–120°C) yields the target compound. Ureido linkages are formed using carbodiimide-mediated coupling or isocyanate intermediates .

- Key Considerations : Reaction optimization (e.g., solvent polarity, catalyst loading) is critical to minimize by-products. Purity is confirmed via HPLC (>95%) and spectroscopic characterization (NMR, IR) .

Q. How is the structural integrity of this compound validated in academic research?

- Methodology :

- 1H/13C NMR : Peaks for the methoxyethyl group (δ ~3.3–3.5 ppm for OCH2CH2O) and indole NH (δ ~10–11 ppm) confirm substitution patterns .

- HRMS : Exact mass analysis verifies molecular formula (e.g., [M+H]+ or [M−H]− ions) .

- IR Spectroscopy : Stretching bands for urea (1650–1700 cm⁻¹) and amide (1600–1650 cm⁻¹) groups ensure functional group fidelity .

Q. What preliminary biological activities have been reported for this compound?

- Findings : Derivatives with similar urea-indole scaffolds show inhibitory activity against kinases (e.g., GSK-3β) and histone deacetylases (HDACs). Bioassays involve enzyme inhibition assays (IC50 values) and cell viability tests (MTT assays) in melanoma or leukemia models .

- Limitations : Initial studies often lack in vivo validation; further pharmacokinetic profiling is required .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Approach :

- Batch Consistency : Compare purity levels (HPLC) and synthetic methods (e.g., free vs. protected intermediates) .

- Assay Conditions : Variability in cell lines (e.g., HeLa vs. A375) or enzyme sources (recombinant vs. native) may explain discrepancies. Replicate experiments under standardized protocols .

- Computational Modeling : Molecular docking (AutoDock, Schrödinger) predicts binding affinities to targets like HDAC6, guiding mechanistic follow-ups .

Q. What strategies optimize the yield of 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide during scale-up?

- Methodology :

- Catalyst Screening : Pd(PPh3)4 vs. Pd(OAc)2 with ligands (Xantphos) to enhance coupling efficiency .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require post-reaction purification via column chromatography .

- By-Product Mitigation : Use scavenger resins (e.g., QuadraPure™) to remove excess isocyanates or unreacted amines .

Q. How do substituents on the benzamide or indole moieties influence target selectivity?

- SAR Insights :

- Indole Modifications : Fluorination at C5 of the indole ring enhances metabolic stability but may reduce solubility .

- Benzamide Variations : Electron-withdrawing groups (e.g., -CF3) improve HDAC6 inhibition, while methoxy groups enhance blood-brain barrier permeability .

- Experimental Design : Parallel synthesis of analogs followed by high-throughput screening (HTS) identifies optimal substituents .

Q. What analytical techniques are recommended for detecting degradation products under varying storage conditions?

- Protocol :

- Accelerated Stability Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines).

- LC-MS/MS : Monitor degradation pathways (e.g., hydrolysis of urea to amines) .

- X-ray Crystallography : Resolve structural changes in degraded samples .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.